2-carboxylato-D-arabinitol(1-)

Description

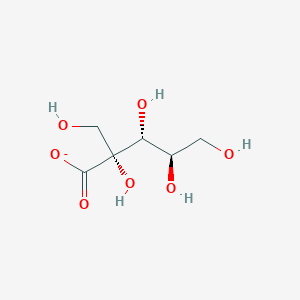

Structure

3D Structure

Properties

Molecular Formula |

C6H11O7- |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanoate |

InChI |

InChI=1S/C6H12O7/c7-1-3(9)4(10)6(13,2-8)5(11)12/h3-4,7-10,13H,1-2H2,(H,11,12)/p-1/t3-,4-,6-/m1/s1 |

InChI Key |

XONDRGRALZTVKD-ZMIZWQJLSA-M |

Isomeric SMILES |

C([C@H]([C@H]([C@](CO)(C(=O)[O-])O)O)O)O |

Canonical SMILES |

C(C(C(C(CO)(C(=O)[O-])O)O)O)O |

Origin of Product |

United States |

Biochemical Roles and Physiological Significance of 2 Carboxylato D Arabinitol 1 and Its Phosphorylated Precursors

Critical Involvement in Photosynthetic Carbon Assimilation Regulation

Interaction with Ribulose-1,5-bisphosphate Carboxylase/Oxygenase (RuBisCO)

CA1P interacts directly with RuBisCO, the most abundant enzyme on Earth, which catalyzes the primary step of carbon fixation. wikipedia.org This interaction is a key part of the diurnal regulation of photosynthesis, especially during periods of low light or darkness. pnas.org In many plant species, CA1P is synthesized in the dark and binds to RuBisCO, effectively inhibiting its catalytic activity. wikipedia.orgoup.com This inhibition helps to prevent wasteful reactions when the energy from sunlight is not available to drive the subsequent steps of the Calvin cycle. wikipedia.org The dephosphorylated form, 2-carboxy-D-arabinitol (CA), does not bind to RuBisCO and is therefore non-inhibitory. oup.comnih.gov

Mechanisms of RuBisCO Inhibition by 2-Carboxy-D-arabinitol 1-Phosphate (CA1P)

The inhibitory action of CA1P on RuBisCO is multifaceted and highly specific, involving its structural similarity to the transition state of the carboxylation reaction and its strong affinity for the enzyme's active site.

CA1P is structurally analogous to the six-carbon transition state intermediate formed during the carboxylation of ribulose-1,5-bisphosphate (RuBP). pnas.orgnih.govportlandpress.com This intermediate, 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate, is a transient species in the catalytic cycle of RuBisCO. mdpi.com The structural resemblance allows CA1P to fit snugly into the active site of the enzyme, effectively blocking access for the true substrate, RuBP. portlandpress.comripublication.com

For RuBisCO to be catalytically active, a specific lysine (B10760008) residue in its active site must be carbamylated, a process involving the binding of a CO2 molecule (distinct from the substrate CO2) and a magnesium ion (Mg2+). pnas.orgoup.com CA1P binds with high affinity specifically to these carbamylated, or activated, RuBisCO active sites. nih.govwikipedia.orgoup.com This tight binding, with a dissociation constant (Kd) reported to be as low as 32 nM, makes the catalytic site unavailable for the carboxylation reaction. nih.gov The formation of the stable E.CO2.Mg2+.CA1P complex effectively inhibits RuBisCO activity. oup.com

Light-Dependent Dynamics of RuBisCO Regulation

The regulation of RuBisCO by CA1P is a dynamic process, intricately linked to the availability of light. This ensures that the enzyme is active when conditions are favorable for photosynthesis and inactive when they are not.

In many plant species, CA1P is synthesized from its precursor, 2-carboxy-D-arabinitol (CA), and accumulates in the chloroplasts during periods of low irradiance or darkness. oup.comoup.comportlandpress.com As CA1P levels rise, it progressively binds to the carbamylated active sites of RuBisCO, leading to a decline in the enzyme's total activity. oup.comnih.gov The extent of this dark inhibition varies significantly among species, with some legumes showing over 60% inhibition of RuBisCO, while in others like wheat, the levels of CA1P are much lower. oup.com For instance, in Phaseolus vulgaris, CA1P can accumulate to levels sufficient to inhibit the entire pool of RuBisCO. oup.com

Upon illumination, a light-activated enzyme called RuBisCO activase facilitates the release of CA1P from the RuBisCO active sites. wikipedia.orgoup.com The released CA1P is then rapidly dephosphorylated by a specific phosphatase, CA1P-phosphatase, to the non-inhibitory CA. wikipedia.orgoup.com This coordinated, light-dependent removal and degradation of the inhibitor ensures that RuBisCO can be quickly reactivated to resume carbon fixation as light becomes available. oup.com

Table 1: Key Molecules in the Regulation of RuBisCO by 2-Carboxylato-D-arabinitol(1-)

| Compound Name | Abbreviation | Role |

|---|---|---|

| 2-carboxylato-D-arabinitol(1-) | CA | Non-inhibitory precursor of CA1P. oup.com |

| 2-carboxy-D-arabinitol 1-phosphate | CA1P | Potent inhibitor of RuBisCO. wikipedia.org |

| Ribulose-1,5-bisphosphate Carboxylase/Oxygenase | RuBisCO | Enzyme responsible for carbon fixation. wikipedia.org |

| Ribulose-1,5-bisphosphate | RuBP | Substrate of RuBisCO. wikipedia.org |

| 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate | - | Transition-state intermediate of the carboxylation reaction. mdpi.com |

| RuBisCO activase | - | Enzyme that facilitates the release of CA1P from RuBisCO in the light. wikipedia.org |

Table 2: Comparison of CA1P Accumulation and RuBisCO Inhibition in Different Plant Species

| Species | Photosynthetic Type | Extent of Dark Inhibition by CA1P | Reference |

|---|---|---|---|

| Phaseolus vulgaris (Bean) | C3 | Sufficient to inhibit the entire RuBisCO pool. | oup.com |

| Nicotiana tabacum (Tobacco) | C3 | Accumulates to concentrations approaching that of RuBisCO active sites. | nih.gov |

| Triticum aestivum (Wheat) | C3 | Sufficient to inhibit only about 7% of RuBisCO catalytic sites. | oup.com |

Release and Inactivation Upon Light Transition

In the dark, many plant species synthesize and accumulate CA1P, which acts as a potent nocturnal inhibitor of RuBisCO. oup.comnih.gov This inhibitor binds tightly to the activated, carbamylated catalytic sites of RuBisCO, rendering the enzyme inactive. oup.comnih.gov This is a protective mechanism, preventing wasteful enzymatic activity when there is no light for photosynthesis.

With the onset of light, a cascade of events leads to the release of CA1P from RuBisCO and its subsequent inactivation. This process is crucial for the rapid activation of photosynthesis. The release of the tightly bound CA1P from RuBisCO's active sites is an active process facilitated by another enzyme, RuBisCO activase. oup.comwikipedia.orgfrontiersin.org This process is dependent on ATP, which becomes plentiful as the light-dependent reactions of photosynthesis commence. biorxiv.orgoup.com

Once released from RuBisCO, the free CA1P is then inactivated through dephosphorylation. A specific enzyme, CA1P-phosphatase, catalyzes the removal of the phosphate (B84403) group from CA1P, converting it to 2-carboxy-D-arabinitol (CA) and inorganic phosphate. nih.govoup.comcore.ac.uk CA is unable to bind to and inhibit RuBisCO. oup.com The activity of CA1P-phosphatase is also stimulated by light, ensuring that the inhibitor is rapidly neutralized as photosynthetic conditions become favorable. nih.govnih.gov

Studies in bean plants have revealed a two-phase degradation of CA1P during the transition from dark to light. A significant portion of the unbound CA1P is degraded at very low light intensities, followed by the degradation of CA1P that was initially bound to RuBisCO as light levels increase further. nih.gov This suggests a rapid, low-light activation of CA1P-phosphatase, which may precede the release of CA1P by RuBisCO activase. nih.gov

Proposed Role in Protection of RuBisCO from Proteolytic Degradation

Beyond its role as a nocturnal inhibitor, CA1P has been proposed to play a protective role for RuBisCO. Research has shown that the binding of CA1P to RuBisCO can shield the enzyme from proteolytic breakdown. nih.gov Experiments using both commercial proteases like trypsin and carboxypeptidase A, as well as soluble proteases extracted from chloroplasts, demonstrated that RuBisCO pre-incubated with CA1P was protected from degradation and the associated loss of catalytic activity. nih.gov

Species-Specific Variations in Regulatory Mechanisms

The extent to which CA1P is utilized as a primary regulatory mechanism for RuBisCO varies considerably among different plant species. nih.gov This variation is evident across different photosynthetic pathways (C3, C4, and CAM) and even within the same pathway.

| Photosynthetic Pathway | Species | CA1P Accumulation | Primary Regulatory Mechanism |

| C3 | Phaseolus vulgaris (French bean) | High oup.comcore.ac.uk | CA1P metabolism nih.gov |

| Nicotiana tabacum (Tobacco) | High core.ac.uk | CA1P metabolism wikipedia.org | |

| Lycopersicon esculentum (Tomato) | High nih.gov | Not specified | |

| Beta vulgaris (Beet) | High nih.gov | Slower CA1P synthesis than P. vulgaris nih.gov | |

| Spinacea oleracea (Spinach) | Low oup.comnih.gov | Changes in carbamylation state and RuBP binding oup.comnih.gov | |

| Triticum aestivum (Wheat) | Low oup.comnih.gov | CA1P metabolism and other mechanisms nih.gov | |

| Arabidopsis thaliana | Low oup.com | CA1P metabolism and other mechanisms wikipedia.orgnih.gov | |

| C4 | Zoysia japonica | Present, increases with drought nih.gov | CA1P metabolism, especially under stress nih.gov |

| Maize, Sorghum | Lacked significant dark inhibition osti.gov | Not primarily CA1P | |

| CAM | Kalanchoë daigremontiana | Evidence of tight-binding inhibitors nih.gov | Regulation of carbamylation state nih.gov |

| General CAM plants | Suggested strong dark inhibition osti.gov | Not fully elucidated |

For instance, species like French bean (Phaseolus vulgaris) and tobacco (Nicotiana tabacum) accumulate high levels of CA1P in the dark, often in amounts sufficient to inhibit a large fraction of RuBisCO active sites. oup.comcore.ac.uknih.gov In these species, the light-dependent degradation of CA1P is a major factor in the activation of photosynthesis. nih.gov

In contrast, other species such as spinach (Spinacea oleracea) and wheat (Triticum aestivum) accumulate much lower levels of CA1P. oup.comnih.gov In these plants, other regulatory mechanisms, such as changes in the carbamylation state of RuBisCO and the binding of its substrate, ribulose-1,5-bisphosphate (RuBP), to inactive sites, are thought to play a more dominant role in light-dependent regulation. oup.comnih.gov However, the enzymes for CA1P metabolism, like CA1P-phosphatase, have been identified in these species, suggesting a wider, potentially more subtle, regulatory role. nih.gov

Variations also exist among plants with different photosynthetic pathways. While some C4 plants like Zoysia japonica have been shown to accumulate CA1P, particularly under drought stress, others like maize and sorghum show little evidence of dark inhibition by this compound. nih.govosti.gov Similarly, while there is evidence for tight-binding inhibitors in CAM plants like Kalanchoë daigremontiana, the primary regulation of RuBisCO appears to be through changes in its carbamylation state. nih.gov

These species-specific differences highlight the diverse evolutionary strategies that plants have developed to fine-tune the regulation of carbon fixation in response to their specific physiological needs and environmental conditions.

Biosynthesis and Metabolic Fates of 2 Carboxylato D Arabinitol 1 and Its Phosphate Forms

Biosynthetic Pathways of 2-Carboxy-D-arabinitol 1-Phosphate (CA1P)

2-Carboxy-D-arabinitol 1-phosphate (CA1P) is a potent, naturally occurring inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco), which plays a central role in photosynthetic carbon assimilation. pnas.org The synthesis of CA1P is intricately linked to the Calvin-Benson-Bassham cycle and is regulated by light conditions. nih.gov

Strong evidence indicates that CA1P is synthesized from the Calvin cycle intermediate, fructose-1,6-bisphosphate (FBP), within the chloroplasts. pnas.orgosti.gov Studies using radiolabeled 14CO2 have demonstrated the sequential flow of carbon from newly assimilated CO2 into FBP and subsequently into the intermediates of the CA1P biosynthetic pathway. oup.comoup.com Further supporting this, transgenic plants with reduced levels of chloroplastic fructose-1,6-bisphosphate phosphatase, an enzyme that breaks down FBP, showed increased accumulation of FBP, as well as the downstream products hamamelose, 2-carboxy-D-arabinitol (CA), and CA1P. pnas.org

The biosynthetic route from FBP to CA1P involves several key intermediate compounds. brainkart.com The structural similarity between hamamelose-2,5-bisphosphate (HBP) and CA1P first suggested a potential metabolic link. nih.gov Experimental evidence from pulse-chase experiments with 14CO2 has confirmed the sequential conversion of FBP to hamamelose bisphosphate, followed by hamamelose monophosphate, and then hamamelose. pnas.orgoup.comoup.com Hamamelose is then converted to CA. pnas.orgnih.gov This proposed pathway is further substantiated by the observation that potato plants with reduced FBPase activity accumulate higher levels of these intermediates. nih.gov

The final step in the de novo synthesis of CA1P is the phosphorylation of its immediate precursor, 2-carboxy-D-arabinitol (CA). nih.govportlandpress.com This reaction occurs in the chloroplasts, particularly during periods of low light or darkness. oup.comportlandpress.com While the specific kinase responsible for this single-step conversion has been sought, the direct phosphorylation of CA to form CA1P is a critical regulatory point in controlling the levels of this potent Rubisco inhibitor. core.ac.uk

Interestingly, the enzyme responsible for the degradation of CA1P, CA1P phosphatase (CA1Pase), can also catalyze a phosphate (B84403) exchange reaction. core.ac.uk In this reaction, the phosphate group from an unlabeled CA1P molecule can be transferred to a molecule of [14C]CA, forming [14C]CA1P. core.ac.ukresearchgate.netnih.gov This phosphotransferase activity co-purifies with CA1Pase, suggesting it is an intrinsic property of the enzyme. core.ac.uknih.gov The reaction is thought to proceed through a phosphoenzyme intermediate. portlandpress.com The rate of this exchange reaction is significantly enhanced by bicarbonate ions, particularly at alkaline pH, which may suggest a regulatory mechanism involving enzyme carbamylation. core.ac.ukresearchgate.netnih.gov Besides CA1P, other bisphosphate compounds like 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) and 2-carboxy-D-ribitol 1,5-bisphosphate can also act as phosphate donors in this exchange reaction, though D-ribulose 1,5-bisphosphate cannot. core.ac.ukresearchgate.netnih.gov

Table 1: Phosphate Donors in the Exchange Reaction Catalyzed by CA1Pase

| Phosphate Donor | Ability to Phosphorylate [14C]CA |

|---|---|

| 2-carboxy-D-arabinitol 1-phosphate (CA1P) | Yes |

| 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) | Yes |

| 2-carboxy-D-ribitol 1,5-bisphosphate (CRBP) | Yes |

| D-ribulose 1,5-bisphosphate (RuBP) | No |

Data sourced from Andralojc et al. (1996). core.ac.ukresearchgate.net

Enzymatic Degradation of 2-Carboxy-D-arabinitol 1-Phosphate (CA1P)

The breakdown of CA1P is a crucial process for the reactivation of Rubisco and the resumption of high rates of photosynthesis upon illumination. portlandpress.com

The primary enzyme responsible for the degradation of CA1P is 2-carboxy-D-arabinitol 1-phosphatase (CA1Pase), a specific chloroplastic phosphatase. researchgate.netnih.govwikipedia.org This enzyme catalyzes the hydrolysis of the C-1 phosphate group from CA1P, yielding two products: 2-carboxy-D-arabinitol (CA) and inorganic phosphate (Pi). core.ac.ukresearchgate.net The resulting CA is non-inhibitory to Rubisco. nih.govportlandpress.com The activity of CA1Pase is light-activated, ensuring that the degradation of the inhibitor coincides with conditions favorable for photosynthesis. pnas.org In the transition from dark to light, Rubisco activase first promotes the release of CA1P from the catalytic site of Rubisco, after which the free CA1P is dephosphorylated by CA1Pase. pnas.orgoup.com While CA1Pase is specific for its substrate, it does not hydrolyze other sugar phosphates such as ribulose-1,5-bisphosphate, fructose-1,6-bisphosphate, glucose-1-phosphate, glucose-6-phosphate, or 6-phosphogluconate. researchgate.net

Table 2: Substrate Specificity of CA1Pase

| Substrate | Hydrolyzed by CA1Pase |

|---|---|

| 2-carboxy-D-arabinitol 1-phosphate (CA1P) | Yes |

| Ribulose-1,5-bisphosphate | No |

| Fructose-1,6-bisphosphate | No |

| Glucose-1-phosphate | No |

| Glucose-6-phosphate | No |

| 6-phosphogluconate | No |

Data sourced from Holbrook et al. (1989). researchgate.net

Formation of 2-Carboxy-D-arabinitol (2-Carboxylato-D-arabinitol(1-)) and Inorganic Phosphate as Products

The formation of 2-carboxy-D-arabinitol (CA), the dephosphorylated form of 2-carboxy-D-arabinitol 1-phosphate (CA1P), is a critical step in the light-dependent regulation of photosynthesis in many plant species. nih.gov This reaction is catalyzed by the specific chloroplast enzyme, 2-carboxy-D-arabinitol-1-phosphatase (CA1Pase), which belongs to the family of hydrolases that act on phosphoric monoester bonds. nih.govwikipedia.org The systematic name for this enzyme is 2-carboxy-D-arabinitol-1-phosphate 1-phosphohydrolase. wikipedia.org

The primary function of this enzymatic reaction is to inactivate CA1P, a potent, naturally occurring inhibitor of the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). pnas.orgwikipedia.org CA1P accumulates in the chloroplasts of many plants during periods of low light or darkness, binding tightly to the activated catalytic sites of RuBisCO and rendering the enzyme inactive. nih.govpnas.org Upon an increase in irradiance, the degradation of CA1P and the subsequent reactivation of RuBisCO are initiated. nih.gov This process involves two light-activated stromal enzymes: RuBisCO activase, which facilitates the release of the CA1P inhibitor from RuBisCO's catalytic site, and CA1Pase, which then hydrolyzes the free CA1P. pnas.orgportlandpress.com

The hydrolysis reaction catalyzed by CA1Pase yields 2-carboxy-D-arabinitol and inorganic phosphate (Pi) as its products. nih.govresearchgate.net The identity of 2-carboxy-D-arabinitol as the product has been confirmed through proton nuclear magnetic resonance spectroscopy. researchgate.net This degradation of CA1P to a non-inhibitory form is essential for allowing CO2 assimilation to proceed efficiently in the light. pnas.orgwikipedia.org

Research has shown that CA1Pase activity is present in a variety of plant species, though the specific activity levels can differ significantly. A study examining ten species found the highest activity in Phaseolus vulgaris (French bean). scispace.com

Table 1: Specific Activity of CA1P Phosphatase in Various Plant Species

This table presents the specific activity of partially purified CA1P phosphatase from the leaves of different plant species. The enzyme assays were conducted using fructose-1,6-bisphosphate (FBP) as an activator.

| Species | Common Name | Specific Activity (nmol·min⁻¹·(mg protein)⁻¹) |

| Phaseolus vulgaris | French Bean | 60.0 |

| Petunia hybrida | Petunia | 12.0 |

| Lycopersicon esculentum | Tomato | 10.0 |

| Nicotiana tabacum | Tobacco | 9.0 |

| Helianthus annuus | Sunflower | 8.0 |

| Panicum maximum | Guinea Grass | 7.0 |

| Beta vulgaris | Sugar Beet | 6.0 |

| Gossypium hirsutum | Cotton | 5.0 |

| Arabidopsis thaliana | Thale Cress | 3.0 |

| Triticum aestivum | Wheat | 2.0 |

| Spinacia oleracea | Spinach | 2.0 |

Data sourced from Moore et al. (1995) as presented in a 1996 publication. scispace.com

Interestingly, the purified CA1Pase from Phaseolus vulgaris can also catalyze a phosphotransferase reaction. nih.gov In this phosphate exchange reaction, the enzyme transfers the phosphate group from a donor like CA1P to a molecule of [¹⁴C]-labeled 2-carboxy-D-arabinitol, thereby forming [¹⁴C]CA1P. nih.gov

Undetermined Metabolic Pathways and Further Fates of 2-Carboxylato-D-arabinitol(1-)

While it is firmly established that 2-carboxy-D-arabinitol (CA) is the product of CA1P degradation, its subsequent metabolic fate within the plant is not fully elucidated. nih.gov Current evidence strongly indicates that CA serves as the direct precursor for the synthesis of CA1P, participating in a metabolic substrate cycle. oup.com

Experiments using radiolabeled compounds have provided significant insight into this cycle. When leaves from species known for active CA1P metabolism (such as Phaseolus vulgaris, Lycopersicon esculentum, and Helianthus annuus) were fed with [¹⁴C]-labeled CA in the light, the label was incorporated into CA1P during a subsequent dark period. oup.com This demonstrates the conversion of CA to CA1P in the absence of light. oup.com

Upon re-exposing a Phaseolus leaf to light, the newly synthesized [¹⁴C]CA1P was rapidly metabolized back to [¹⁴C]CA, with a half-life of approximately one minute. oup.com This rapid light-induced degradation back to CA completes the cycle. oup.com

Table 2: Experimental Evidence for the 2-Carboxy-D-arabinitol (CA) / 2-Carboxy-D-arabinitol 1-Phosphate (CA1P) Metabolic Cycle

| Experimental Step | Condition | Observation | Conclusion |

| 1. Feeding | Light | Leaves of Phaseolus vulgaris and other species are fed with [¹⁴C]CA. | [¹⁴C]CA is taken up by the leaf cells. |

| 2. Conversion | Dark | The leaves are transferred to darkness. | [¹⁴C]CA is converted to [¹⁴C]CA1P. |

| 3. Re-conversion | Re-illumination | The leaves are exposed to light again. | [¹⁴C]CA1P is rapidly metabolized back to [¹⁴C]CA (t½ ≈ 1 min). |

Data derived from research on the metabolism of 2'-Carboxyarabinitol in leaves. oup.com

This evidence supports the existence of a substrate cycle involving CA and CA1P. oup.com However, the pathways for the de novo synthesis of CA and its ultimate catabolism or removal from this cycle remain unknown. nih.gov The discovery of this previously unrecognized carbon pathway highlights that there are still aspects of photosynthetic regulation, particularly concerning RuBisCO activity, that require further investigation. nih.gov

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

| 2-Carboxylato-D-arabinitol(1-) | 2-carboxy-D-arabinitol |

| CA | 2-carboxy-D-arabinitol |

| CA1P | 2-carboxy-D-arabinitol 1-phosphate |

| Pi | Inorganic Phosphate |

| RuBisCO | Ribulose-1,5-bisphosphate carboxylase/oxygenase |

| FBP | Fructose-1,6-bisphosphate |

| [¹⁴C]CA | [¹⁴C]-labeled 2-carboxy-D-arabinitol |

| [¹⁴C]CA1P | [¹⁴C]-labeled 2-carboxy-D-arabinitol 1-phosphate |

Enzymological Research on 2 Carboxy D Arabinitol 1 Phosphatase Ca1pase

Enzyme Classification and Systematic Nomenclature (EC 3.1.3.63)

2-carboxy-D-arabinitol 1-phosphatase is classified as a hydrolase, specifically one that acts on phosphoric monoester bonds. wikipedia.orgnih.gov According to the nomenclature committee of the International Union of Biochemistry and Molecular Biology (IUBMB), it is assigned the Enzyme Commission (EC) number 3.1.3.63 . expasy.orgqmul.ac.ukgenome.jp This classification places it within the sub-subclass of phosphoric monoester hydrolases. genome.jpdpvipracollege.ac.in

The systematic name for this enzyme is 2-carboxy-D-arabinitol-1-phosphate 1-phosphohydrolase . wikipedia.orgqmul.ac.uk Other accepted names include 2-carboxyarabinitol 1-phosphatase and 2-carboxy-D-arabinitol 1-phosphate phosphohydrolase. qmul.ac.ukgenome.jp The enzyme catalyzes the following reaction:

2-carboxy-D-arabinitol 1-phosphate + H₂O → 2-carboxy-D-arabinitol + phosphate (B84403) expasy.orgqmul.ac.uk

This reaction is a key step in reactivating Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme of carbon fixation, which can be inhibited by 2-carboxy-D-arabinitol 1-phosphate (CA1P). oup.comosti.gov By hydrolyzing CA1P to the non-inhibitory 2-carboxy-D-arabinitol (CA), CA1Pase helps to restore RuBisCO activity in the light. oup.comportlandpress.com

Catalytic Mechanism and Substrate Specificity of CA1Pase

The primary and most well-characterized function of CA1Pase is the specific hydrolysis of the phosphate group from 2-carboxy-D-arabinitol 1-phosphate (CA1P). core.ac.uk This reaction is crucial for reactivating RuBisCO that has been inhibited by the tight binding of CA1P, a process that occurs in many plants, particularly in low light or darkness. oup.compnas.orgnih.gov When light levels increase, RuBisCO activase facilitates the release of CA1P from RuBisCO's active sites. oup.comosti.gov CA1Pase then acts on the free CA1P, dephosphorylating it to 2-carboxy-D-arabinitol (CA) and inorganic phosphate. oup.com Since CA is not an inhibitor of RuBisCO, this enzymatic step is essential to prevent the rebinding of the inhibitor and to ensure sustained carbon fixation during the day. oup.comportlandpress.com

Research has revealed that the role of CA1Pase extends beyond the removal of CA1P. portlandpress.com The enzyme also plays a broader role in maintaining RuBisCO efficiency by cleaning up "misfire" products of the RuBisCO reaction. nih.govnih.gov One such significant misfire product is D-glycero-2,3-diulose-1,5-bisphosphate (PDBP), a potent inhibitor of RuBisCO that can be formed by the oxidation of the substrate RuBP. portlandpress.comnih.gov

Studies have shown that wheat CA1Pase can dephosphorylate PDBP. wikipedia.orgoup.com In vitro experiments demonstrated that the presence of CA1Pase prevented the progressive decline in RuBisCO activity, a phenomenon known as "fallover," by removing inhibitory PDBP that was present as a contaminant in RuBP preparations. portlandpress.comresearchgate.net This broader substrate specificity suggests that CA1Pase functions as a key "housekeeping" enzyme in the chloroplast, helping to salvage RuBisCO active sites from various inhibitory sugar phosphates. nih.gov The enzyme also shows activity towards other related compounds like 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) and 2-carboxy-D-ribitol 1,5-bisphosphate (CRBP). nih.govcore.ac.uk However, it does not hydrolyze the RuBisCO substrate RuBP or another misfire product, xylulose-1,5-bisphosphate (B91071) (XuBP). oup.comportlandpress.com

Table 2: Substrate Specificity of Wheat CA1Pase

Interaction with Phosphate Donors in Exchange Reactions

Research has demonstrated that CA1Pase can catalyze a phosphate exchange reaction, transferring a phosphate group from a donor molecule to 2-carboxy-D-arabinitol (CA). core.ac.uknih.gov This phosphotransferase activity was found to co-purify with CA1Pase, indicating it is an intrinsic property of the enzyme. nih.govresearchgate.net The catalytic mechanism is thought to involve the formation of a phosphohistidine (B1677714) intermediate. portlandpress.com

In these exchange reactions, various phosphorylated compounds can act as phosphate donors. While CA1P is an effective donor, other structurally related bisphosphates also facilitate the phosphorylation of radiolabeled CA. core.ac.ukresearchgate.net Notably, 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) and 2-carboxy-D-ribitol 1,5-bisphosphate (CRBP) can substitute for CA1P as phosphate donors. core.ac.uknih.govresearchgate.net However, D-ribulose 1,5-bisphosphate (RuBP), the substrate for Rubisco, does not support this exchange reaction. core.ac.uknih.govresearchgate.net

The efficiency of these donors varies, with CA1P appearing to be the most effective, followed by CABP and then CRBP. core.ac.ukresearchgate.net This exchange reaction is significantly influenced by pH and the presence of certain ions, exhibiting a pronounced optimum at a high pH (9-10), in contrast to the phosphatase activity which is maximal at a more neutral pH. core.ac.ukresearchgate.net

Table 1: Phosphate Donor Specificity in CA1Pase-Catalyzed Exchange Reaction

| Phosphate Donor | Ability to Phosphorylate [¹⁴C]CA | Reference |

|---|---|---|

| 2-carboxy-D-arabinitol 1-phosphate (CA1P) | Yes | core.ac.uknih.govresearchgate.net |

| 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) | Yes | core.ac.uknih.govresearchgate.net |

| 2-carboxy-D-ribitol 1,5-bisphosphate (CRBP) | Yes | core.ac.uknih.govresearchgate.net |

| D-ribulose 1,5-bisphosphate (RuBP) | No | core.ac.uknih.govresearchgate.net |

Mechanisms of CA1Pase Activity Regulation

The activity of CA1Pase is intricately regulated by a variety of factors, ensuring its function is synchronized with the photosynthetic state of the cell. These regulatory mechanisms include redox control, modulation by cellular metabolites, and sensitivity to pH and metal ions.

Redox Control by Thiol Reagents (Dithiothreitol, Thioredoxin)

CA1Pase activity is subject to redox modulation, a common regulatory mechanism for chloroplast enzymes. nih.gov The enzyme's response to thiol reagents like dithiothreitol (B142953) (DTT) and thioredoxin indicates the presence of critical thiol groups that influence its catalytic state. nih.govnih.gov

Studies have shown that CA1Pase purified from Phaseolus vulgaris (French bean) can be partially inactivated by oxidizing conditions and subsequently stimulated by the addition of DTT or reduced thioredoxin from Escherichia coli. nih.govnih.gov The activation by DTT is reported to be modest, around 1.3-fold. nih.govnih.gov The effect of these reducing agents can be synergistically enhanced by the allosteric effector, fructose (B13574) 1,6-bisphosphate (FBP). nih.govnih.gov

Interestingly, the redox regulation of CA1Pase by DTT and its inactivation by oxidized glutathione (B108866) (GSSG) are pH-sensitive, with the most significant differences observed at pH 8.0. portlandpress.comnih.gov At this pH, pre-incubation with DTT leads to a slight increase in the activity of wheat CA1Pase, an effect not seen at pH 6.0 or 7.0. portlandpress.com This suggests that the redox state of specific thiol groups on the enzyme is more susceptible to change under alkaline conditions, which are characteristic of the chloroplast stroma in the light.

Modulation by Glutathione Redox Status (GSH/GSSG Ratio)

The glutathione redox couple, the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), plays a significant role in regulating CA1Pase activity. nih.govnih.gov In fact, glutathione can stimulate CA1Pase activity by as much as 35-fold. nih.govnih.govresearchgate.net The enzyme's activity is highly sensitive to the GSH/GSSG ratio. nih.govnih.gov

At total glutathione concentrations similar to those found in the chloroplasts of P. vulgaris (around 5 mM), a shift in the redox status from 60% to 100% GSH resulted in a greater than 20-fold stimulation of CA1Pase activity. nih.govnih.gov This stimulation by GSH can be further augmented by the presence of reduced thioredoxin. nih.govnih.gov This strong dependence on the glutathione redox state suggests that changes in the cellular redox environment, particularly the light-driven increase in the stromal GSH/GSSG ratio, are a key factor in the in vivo activation of CA1Pase. nih.govnih.gov

Allosteric Regulation by Chloroplast Metabolites (e.g., Fructose 1,6-bisphosphate, ATP, NADPH, Inorganic Phosphate)

Fructose 1,6-bisphosphate (FBP), ribulose-1,5-bisphosphate (RuBP), and NADPH have been identified as positive effectors, stimulating CA1Pase activity. nih.govnih.gov In one study, these metabolites were shown to stimulate activity by 2.5-fold. nih.govnih.gov FBP, in particular, can act synergistically with reducing agents to enhance enzyme activation. nih.govnih.gov Conversely, ATP and inorganic phosphate (Pi) act as inhibitors of CA1Pase. nih.govnih.gov

The structural characteristics of these effectors are important for their interaction with the enzyme. osti.gov Effective activators typically contain at least one phosphate group in close proximity to a second phosphate or a carboxyl group. osti.gov It is proposed that these phosphorylated effectors allosterically interact with a C-terminal domain of CA1Pase that has similarities to phosphofructokinase (PFK), thereby modulating the enzyme's dephosphorylation activity. osti.gov

Table 2: Allosteric Regulation of CA1Pase by Chloroplast Metabolites

| Metabolite | Effect on CA1Pase Activity | Reference |

|---|---|---|

| Fructose 1,6-bisphosphate (FBP) | Stimulatory | nih.govnih.gov |

| Ribulose 1,5-bisphosphate (RuBP) | Stimulatory | nih.govnih.gov |

| NADPH | Stimulatory | nih.govnih.gov |

| ATP | Inhibitory | nih.govnih.gov |

| Inorganic Phosphate (Pi) | Inhibitory | nih.govnih.gov |

pH Sensitivity of Enzyme Activity and Regulation

The activity of CA1Pase is highly sensitive to pH. The optimal pH for the phosphatase activity of CA1Pase from tobacco and wheat has been determined to be around 7.5 and 7.0, respectively. portlandpress.comnih.govnih.gov This is in stark contrast to the phosphate exchange reaction catalyzed by the enzyme, which has a much higher pH optimum of 9-10. core.ac.ukresearchgate.net

The regulatory effects of redox agents are also pH-dependent. The activation of wheat CA1Pase by DTT and its inactivation by GSSG show the greatest difference at pH 8.0. portlandpress.comnih.gov This pH is significant as it reflects the alkaline conditions of the chloroplast stroma during illumination, suggesting that the redox regulation of CA1Pase is most effective under conditions of active photosynthesis.

Effects of Metal Ions (Zinc, Copper, Molybdate) and Anions (Sulfate)

CA1Pase activity is influenced by the presence of certain metal ions and anions. The enzyme does not appear to have a requirement for divalent cations for its activity. nih.govnih.gov However, its activity is inhibited by specific metal ions, including zinc, copper, and molybdate. nih.govnih.gov

In contrast, the anion sulfate (B86663) has been shown to stimulate CA1Pase activity. nih.govnih.gov The precise mechanisms by which these ions exert their effects on the enzyme are not fully elucidated but represent another layer of regulation for this important chloroplast phosphatase.

Table 3: Effect of Metal Ions and Anions on CA1Pase Activity

| Ion | Effect on CA1Pase Activity | Reference |

|---|---|---|

| Zinc (Zn²⁺) | Inhibitory | nih.govnih.gov |

| Copper (Cu²⁺) | Inhibitory | nih.govnih.gov |

| Molybdate (MoO₄²⁻) | Inhibitory | nih.govnih.gov |

| Sulfate (SO₄²⁻) | Stimulatory | nih.govnih.gov |

Comparative Biochemical and Genetic Studies of CA1Pase in Various Plant Species

Research into 2-Carboxy-D-arabinitol 1-phosphatase (CA1Pase) has revealed significant diversity in its biochemical properties and regulation across different plant species. These comparative studies are crucial for understanding the varied roles this enzyme plays in the regulation of Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco).

Genetic investigations have successfully identified and cloned the genes encoding CA1Pase from a range of plant species, including French bean (Phaseolus vulgaris), wheat (Triticum aestivum), Arabidopsis thaliana, and tobacco (Nicotiana tabacum). portlandpress.comnih.gov Analysis of the deduced protein sequences from these species revealed a conserved N-terminal motif that is identical to the active site sequence of phosphoglycerate mutase (PGM). portlandpress.comnih.govresearchgate.net However, functional analysis of the expressed CA1Pase from wheat confirmed that the enzyme does not possess PGM activity. portlandpress.comnih.gov This suggests a divergent evolution where the structural motif was retained but adapted for a different catalytic function. The widespread presence of putative CA1Pase coding sequences, even in plants that accumulate very little of the inhibitor 2-carboxylato-D-arabinitol 1-phosphate (CA1P), points to a broader, conserved role for the enzyme beyond simply reversing CA1P inhibition. oup.com

Biochemical characterization has highlighted significant species-specific differences in the enzyme's kinetic properties. A striking example is the difference in the Michaelis constant (Km) for CA1P between the CA1Pase from French bean and wheat. oup.comnih.gov The enzyme from French bean, a species that accumulates high levels of CA1P, exhibits a Km of 430 µM. oup.comnih.gov In contrast, wheat, which contains very low levels of CA1P, has a CA1Pase with a much higher affinity for the substrate, reflected in a Km of just 10 µM. portlandpress.comoup.comnih.gov This inverse relationship suggests that the enzyme's kinetic properties are adapted to the physiological concentrations of its primary inhibitor substrate within the plant. Despite these differences in affinity, the pH optimum for CA1Pase activity is remarkably consistent across species, with enzymes from wheat, tobacco, and French bean all functioning optimally around pH 7.0. portlandpress.com

The wheat enzyme, expressed recombinantly in Escherichia coli, has been studied in detail. portlandpress.com It has a Vmax of 4.2 µmol/min⁻¹ per mg of protein for CA1P. portlandpress.com Interestingly, this enzyme also dephosphorylates other structurally related bisphosphates, such as 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) and D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP), indicating a broader substrate specificity that may include removing 'misfire' products of Rubisco catalysis. portlandpress.comnih.gov The enzyme's activity is also subject to redox regulation, with activation by dithiothreitol (DTT) and inactivation by oxidized glutathione (GSSG) being most pronounced at a pH of 8.0. portlandpress.comnih.gov

| Plant Species | Km for CA1P (µM) | Physiological CA1P Level | Reference |

|---|---|---|---|

| Wheat (Triticum aestivum) | 10 | Low | portlandpress.comoup.comnih.gov |

| French Bean (Phaseolus vulgaris) | 430 | High | oup.comnih.gov |

Comparative activity assays across ten different species showed that while CA1Pase activity is ubiquitous, its levels vary dramatically. researchgate.net Leaves of French bean (Phaseolus vulgaris), which are known for active CA1P metabolism, contained 4- to 140-fold more enzyme activity than the other species tested, which included spinach, wheat, and Arabidopsis. researchgate.net Even in P. vulgaris, CA1Pase constitutes a very small fraction of the total leaf protein, highlighting its high catalytic efficiency. researchgate.net

| Plant Species | Relative Activity Level | Reference |

|---|---|---|

| French Bean (Phaseolus vulgaris) | Very High | researchgate.net |

| Wheat (Triticum aestivum) | Low | researchgate.net |

| Spinach (Spinacia oleracea) | Low | researchgate.net |

| Arabidopsis (Arabidopsis thaliana) | Low | researchgate.net |

Advanced Methodologies for Investigating 2 Carboxylato D Arabinitol 1 and Its Metabolites

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation, purification, and quantification of 2-carboxylato-D-arabinitol(1-) and its metabolites from complex biological matrices. High-performance liquid chromatography and gas chromatography-mass spectrometry are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of 2-carboxylato-D-arabinitol 1-phosphate (CA1P) and its related compounds. pnas.orgnih.gov This technique separates components in a liquid mixture by pumping the sample in a liquid mobile phase through a column packed with a solid stationary phase. portlandpress.com The separation is based on the differential interactions of the analytes with the stationary phase. researchgate.net

Ion-exchange chromatography is a particularly effective mode of HPLC for separating charged molecules like phosphorylated sugars. nih.gov Anion-exchange HPLC has been successfully used to resolve and quantify CA1P and its non-phosphorylated form, 2-carboxyarabinitol (CA). pnas.org In these methods, a specialized column, such as a CarboPac PA1, is often used with a sodium acetate (B1210297) gradient in a sodium hydroxide (B78521) solution to elute the compounds. pnas.org Detection can be achieved through methods like pulsed amperometry or indirect ultraviolet detection. nih.govpnas.org The latter method allows for the sensitive detection of phosphorylated sugars down to the nanomole level. nih.gov

HPLC is crucial not only for analysis but also for purification. Studies have demonstrated the successful separation of CA1P from its synthetic precursors, isomers (like the 5-phosphate isomer), and enzymatic hydrolysis products, which is a critical step for obtaining pure compounds for further structural and functional analysis. nih.govportlandpress.comnih.govcore.ac.uk

Table 1: HPLC Methods for the Analysis of 2-Carboxylato-D-arabinitol(1-) Metabolites

| Analytical Goal | HPLC Column/Method | Detection Method | Key Findings | Reference(s) |

| Separation of CA1P from Isomers | Ion-Exchange Chromatography | Indirect Ultraviolet | Successful separation of 2-carboxy-D-arabinitol 1-P from its 5-P isomer. | nih.gov |

| Quantification of CA and CA1P | Anion-Exchange (CarboPac PA1) | Pulsed Amperometry | Resolved and quantified CA and CA1P in plant extracts. | pnas.org |

| Purification of CA1P | Ion-Exchange Chromatography | Not specified | Readily accomplished separation of 2CA1P from products of enzymic hydrolysis. | portlandpress.comnih.gov |

| Analysis of CA1P Degradation | Anion-Exchange Chromatography | Radioactivity Detection | Monitored the conversion of [¹⁴C]CA1P to [¹⁴C]CA. | core.ac.uk |

| Identification of RuBisCO Inhibitors | Anion-Exchange Chromatography | Rubisco Activity Assay | Resolved multiple inhibitory compounds from commercial RuBP preparations. | portlandpress.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Polyols

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. hamiltoncompany.com In GC, a sample is vaporized and separated as it travels through a column, with components eluting at different times (retention times) based on properties like boiling point and polarity. core.ac.uk The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a molecular fingerprint. core.ac.uk

Due to the low volatility of polyols like 2-carboxylato-D-arabinitol(1-), a chemical derivatization step is required to convert them into more volatile compounds suitable for GC analysis. This typically involves replacing the polar hydroxyl groups with less polar groups, for example, through acetylation or silylation. oup.com

GC-MS has been instrumental in the initial identification of the naturally occurring inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) as 2-carboxyarabinitol 1-phosphate. pnas.orgresearchgate.net Researchers have also utilized mass spectrometry to confirm the presence of the non-phosphorylated compound, 2-carboxyarabinitol, in various plant species, a molecule previously only identified as a product of in vitro enzymatic degradation. nih.gov

Spectroscopic Approaches for Structural and Mechanistic Insights

Spectroscopic techniques are vital for determining the precise atomic structure of 2-carboxylato-D-arabinitol(1-) and its metabolites and for understanding their interactions with enzymes. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are the primary methods used for these investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR for phosphorylated forms)

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei, such as ¹H, ¹³C, and ³¹P, to provide detailed information about the structure and chemical environment of a molecule in solution. oup.com It is a powerful tool for identifying unknown compounds and characterizing their precise structure.

¹H and ¹³C NMR have been fundamental in the structural elucidation of the RuBisCO inhibitor isolated from plants, confirming its identity as 2-carboxyarabinitol 1-phosphate. pnas.orgoup.comresearchgate.net Furthermore, proton NMR (¹H NMR) was used to definitively identify the product of CA1P degradation by its specific phosphatase as the non-phosphorylated 2-carboxyarabinitol. researchgate.net

For phosphorylated compounds, ³¹P NMR is particularly valuable. Since the phosphorus nucleus has a spin of ½, it is NMR-active and provides direct information about the chemical environment of the phosphate (B84403) groups. portlandpress.com This technique has been elegantly applied to monitor the selective enzymatic dephosphorylation of 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP). portlandpress.comnih.gov By observing the changes in the ³¹P NMR spectrum over time, researchers could distinguish between the 1-phosphate and 5-phosphate groups and determine the specific activity of different phosphatases, showing that acid phosphatase preferentially removes the 5-phosphate to yield CA1P. portlandpress.comnih.gov

Application of X-ray Diffraction in Analyzing Related Inhibitor-Enzyme Complexes

X-ray diffraction is a premier technique for determining the three-dimensional atomic structure of molecules, particularly proteins and protein-ligand complexes, in their crystalline state. The method involves directing a beam of X-rays at a crystal; the resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice.

This methodology has been extensively applied to study the complex formed between the enzyme RuBisCO and the potent, transition-state analogue inhibitor 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP), which is the bisphosphorylated form of 2-carboxylato-D-arabinitol(1-). These studies have provided high-resolution structural frameworks for understanding how the inhibitor binds to the enzyme's active site. portlandpress.comresearchgate.net

Table 2: X-ray Crystallography Studies of RuBisCO-Inhibitor Complexes

| Enzyme Source | Inhibitor | Resolution (Å) | Key Structural Insights | Reference(s) |

| Arabidopsis thaliana | 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) | 1.50 | Provided a high-resolution structural context for interactions between large and small subunits. | portlandpress.comresearchgate.net |

| Tobacco (Nicotiana tabacum) | 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) | 2.7 | Determined the structure of the activated enzyme complexed with the inhibitor. | pnas.org |

| Tobacco (Nicotiana tabacum) | 2-carboxy-D-arabinitol 1,5-bisphosphate (CABP) | 2.7 | Analyzed the unactivated enzyme complex, showing the inhibitor binds in a reverse orientation compared to the activated state. | pnas.org |

Radiotracer and Isotopic Labeling Studies for Pathway Elucidation (e.g., ¹⁴CO₂ incorporation)

Radiotracer studies are a classic and powerful method for elucidating metabolic pathways. This technique involves introducing a molecule containing a radioactive isotope (a radiotracer) into a biological system and tracking its incorporation into various downstream metabolites over time.

To investigate the biosynthesis of 2-carboxyarabinitol 1-phosphate, pulse-chase experiments using ¹⁴CO₂ have been particularly informative. pnas.orgportlandpress.com In these experiments, plants are first exposed to an atmosphere containing radioactive ¹⁴CO₂ for a short period (the "pulse"). The plants then incorporate the ¹⁴C into the products of photosynthesis. Following the pulse, the plants are returned to a normal atmosphere with non-radioactive CO₂ (the "chase"), and samples are collected at various time points. portlandpress.com

By extracting metabolites and separating them using techniques like anion-exchange chromatography and HPLC, researchers can measure the amount of radioactivity in specific compounds. pnas.orgresearchgate.netportlandpress.com These studies have shown that in plants such as Phaseolus vulgaris (French bean), the ¹⁴C label from CO₂ is incorporated into both 2-carboxyarabinitol 1-phosphate (CA1P) and its non-phosphorylated form, 2-carboxyarabinitol (CA). researchgate.netportlandpress.com Radioactivity was detected in CA1P after only 10 minutes of photosynthesis from ¹⁴CO₂, demonstrating a direct link between carbon fixation and the synthesis of this inhibitor. portlandpress.com Such experiments have provided strong evidence that CA1P is derived from chloroplastic fructose (B13574) 1,6-bisphosphate, a primary product of the Calvin cycle. pnas.org

In vitro Enzyme Assays for Kinetic and Regulatory Studies

In vitro enzyme assays are fundamental for characterizing the enzymes involved in the metabolism of 2-carboxylato-D-arabinitol(1-). These assays allow for the determination of kinetic parameters and the investigation of regulatory mechanisms under controlled conditions.

A key enzyme in the metabolism of CA1P is 2-carboxyarabinitol 1-phosphatase (CA1Pase) , which catalyzes the dephosphorylation of CA1P to the non-inhibitory 2-carboxy-D-arabinitol (CA). portlandpress.com Assays for CA1Pase activity typically involve incubating the purified or partially purified enzyme with its substrate, CA1P, and measuring the rate of product formation or substrate depletion.

Methods for Measuring CA1Pase Activity:

Radiometric Assays: A common method utilizes radiolabeled [¹⁴C]CA1P. The activity of CA1Pase is determined by measuring the release of the ¹⁴C-labeled product, 2-carboxyarabinitol ([¹⁴C]CA), over time. portlandpress.com The separation of the substrate and product can be achieved using techniques like high-performance liquid chromatography (HPLC). core.ac.uk

Phosphate Release Assays: The activity can also be determined by quantifying the release of inorganic phosphate (Pi) from CA1P. oup.com A stoichiometric relationship of 1:1 has been observed between the release of Pi and the accumulation of the dephosphorylated product. oup.com

Coupled Enzyme Assays: In some instances, the activity of CA1Pase can be coupled to another enzyme whose activity is easily measurable.

Kinetic and Regulatory Findings:

Kinetic Parameters: Studies on CA1Pase from tobacco have revealed an apparent Michaelis constant (Km) for CA1P of 33 micromolar and an optimal pH of 7.5. nih.govnih.gov

Regulation by Metabolites: The activity of CA1Pase is influenced by various chloroplast metabolites. It is stimulated by ribulose-1,5-bisphosphate, fructose-1,6-bisphosphate, and NADPH, with NADPH causing a threefold increase in activity. oup.comnih.govnih.gov Conversely, inorganic phosphate and ATP act as inhibitors. nih.govnih.gov

Redox Regulation: CA1Pase activity is also subject to redox regulation. The enzyme is activated by reduced thioredoxin and dithiothreitol (B142953) (DTT). nih.govnih.gov Glutathione (B108866) has been shown to stimulate CA1Pase activity significantly, with the ratio of reduced (GSH) to oxidized (GSSG) glutathione playing a crucial role. nih.gov

pH Sensitivity: The activation by DTT and inactivation by oxidized glutathione (GSSG) are pH-sensitive, with the most significant differences observed at pH 8. nih.gov

Interactive Data Table: Kinetic and Regulatory Properties of CA1Pase

| Parameter | Value/Effect | Species/Conditions | Reference |

| Apparent K_m (CA1P) | 33 µM | Tobacco | nih.govnih.gov |

| pH Optimum | 7.5 | Tobacco | nih.govnih.gov |

| Activator | NADPH | Tobacco | oup.com |

| Activator | Ribulose-1,5-bisphosphate | Tobacco | nih.govnih.gov |

| Activator | Fructose-1,6-bisphosphate | Tobacco | nih.govnih.gov |

| Activator | Dithiothreitol (DTT) | French bean, Wheat, Arabidopsis, Tobacco | nih.gov |

| Activator | Reduced Thioredoxin | Phaseolus vulgaris | nih.gov |

| Activator | Glutathione (GSH) | Phaseolus vulgaris | nih.gov |

| Inhibitor | Inorganic Phosphate (Pi) | Tobacco | nih.govnih.gov |

| Inhibitor | ATP | Tobacco | nih.govnih.gov |

| Inhibitor | Oxidized Glutathione (GSSG) | French bean, Wheat, Arabidopsis, Tobacco | nih.gov |

Genetic Engineering and Molecular Biology Techniques for Functional Analysis

Genetic engineering and molecular biology techniques have been instrumental in dissecting the in vivo functions of 2-carboxylato-D-arabinitol(1-) and its related enzymes. These approaches allow for the manipulation of gene expression to study the resulting physiological and biochemical consequences.

Key Techniques and Findings:

Gene Cloning and Expression: The genes encoding CA1Pase have been identified and cloned from several plant species, including French bean, wheat, Arabidopsis, and tobacco. nih.gov The expression of these genes in heterologous systems, such as E. coli, has enabled the production of the enzyme for detailed characterization. wikipedia.org

Sequence Analysis: Analysis of the deduced protein sequence of CA1Pase has revealed a conserved N-terminal motif that is identical to the active site sequence of phosphoglycerate mutase (PGM). nih.gov Despite this similarity, the expressed CA1Pase protein lacks PGM activity. nih.gov

Transgenic Plants: A powerful approach for functional analysis involves the creation of transgenic plants with altered expression of genes involved in the metabolism of 2-carboxylato-D-arabinitol(1-). For example, transgenic plants with reduced expression of chloroplastic fructose-1,6-bisphosphate phosphatase, an enzyme in the Calvin cycle, showed increased levels of fructose-1,6-bisphosphate and, consequently, increased amounts of 2-carboxyarabinitol 1-phosphate and its precursors. pnas.org This provided strong evidence that the biosynthetic pathway of CA1P originates from chloroplastic fructose-1,6-bisphosphate. pnas.org

Site-Directed Mutagenesis: This technique can be used to alter specific amino acid residues in the CA1Pase enzyme to identify those critical for its catalytic activity and regulatory properties.

Functional Insights from Molecular Studies:

Broader Role of CA1Pase: Studies with the expressed CA1Pase protein have revealed a broader role than just the dephosphorylation of CA1P. The enzyme was found to rapidly dephosphorylate D-glycero-2,3-pentodiulose-1,5-bisphosphate (PDBP), another inhibitory sugar phosphate that can be formed as a "misfire" product of Rubisco. nih.gov This suggests that CA1Pase plays a role in a more general "house-cleaning" mechanism to maintain Rubisco activity. nih.gov

Elucidating Biosynthetic Pathways: The use of ¹⁴CO₂ radiotracer studies in conjunction with the analysis of transgenic plants has been crucial in mapping the biosynthetic pathway of CA1P. pnas.org These studies have shown the sequential incorporation of ¹⁴C from ¹⁴CO₂ into fructose-1,6-bisphosphate, hamamelose bisphosphate, hamamelose monophosphate, hamamelose, and finally 2-carboxyarabinitol. pnas.org

Interactive Data Table: Genetic and Molecular Approaches for Studying 2-Carboxylato-D-arabinitol(1-) Metabolism

| Technique | Application | Key Finding | Organism/System | Reference |

| Gene Cloning | Isolation and sequencing of the CA1Pase gene. | Identification of a conserved PGM-like active site motif. | French bean, Wheat, Arabidopsis, Tobacco | nih.gov |

| Heterologous Expression | Production of CA1Pase protein for in vitro studies. | Expressed protein lacks PGM activity but dephosphorylates PDBP. | E. coli | nih.govwikipedia.org |

| Transgenic Plants (Antisense) | Reduced expression of chloroplastic fructose-1,6-bisphosphate phosphatase. | Increased levels of CA1P and its precursors, linking its biosynthesis to fructose-1,6-bisphosphate. | Tobacco | pnas.org |

| Radiotracer Studies (¹⁴CO₂) | Tracing the flow of carbon into CA1P and its intermediates. | Sequential labeling of proposed intermediates in the biosynthetic pathway. | French bean | pnas.org |

Theoretical and Computational Approaches in Understanding 2 Carboxylato D Arabinitol 1 Systems

Density Functional Theory (DFT) for Mechanistic Investigations of Related Compounds

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reaction mechanisms of biological systems, including those involving RuBisCO and its inhibitors. nih.govnih.gov While direct DFT studies on 2-carboxylato-D-arabinitol(1-) are not extensively documented, the methodology has been widely applied to understand the carboxylation reaction that inhibitors like CA1P mimic. mdpi.com These studies provide a foundational understanding of the forces and energies governing molecular interactions within the RuBisCO active site.

DFT calculations have been used to map the energy surface of the carboxylation of ribulose-1,5-bisphosphate (RuBP), clarifying the energetics of intermediate steps and transition states. mdpi.comacs.org For instance, research has focused on elucidating the stereospecific protonation mechanism following C-C bond scission, a critical step in the catalytic cycle. acs.orgacs.org By modeling fragments of the RuBisCO active site, researchers can perform high-level quantum chemical calculations to determine activation energies and reaction free energies for the elementary steps of CO2 fixation. nih.govacs.org

Different DFT exchange-correlation functionals have been tested against high-level ab initio methods to assess their accuracy in reproducing the reaction energetics of RuBisCO's activity. nih.gov Studies have shown that while some functionals like B3LYP perform well for certain reaction steps, they may differ significantly from reference values for others, such as the carbon-carbon bond dissociation. nih.gov These computational investigations are crucial for understanding the precise mechanism of RuBisCO, which in turn explains how transition-state analogues like CA1P can bind so tightly to the active site, effectively inhibiting the enzyme. nih.govnih.gov The insights gained from DFT studies on RuBP and the carboxylation intermediate are directly applicable to understanding the binding and inhibition by structurally similar compounds.

| Computational Method | Application in RuBisCO System Studies | Key Findings |

| Density Functional Theory (DFT) | Calculation of activation and reaction energies for CO2 fixation steps. nih.gov | Revealed that different DFT functionals show significant variation in calculated energies for certain reaction steps. nih.gov |

| Hybrid DFT (e.g., B3LYP) | Investigation of reaction pathways and energetics of the carboxylation reaction. nih.govacs.org | Provided results close to reference calculations for carboxylation and hydration but differed for C-C bond scission. nih.gov |

| Projector-Based Embedding | High-level electronic structure benchmark calculations on reaction paths. nih.gov | Allows for more accurate energy calculations by treating different parts of the system at different theoretical levels. |

| Constrained DFT (CDFT) | Examination of potential energy curves and charge transfer in metal-ligand complexes. nih.gov | Showed significant charge transfer between metal ions and carboxylate groups, influencing interaction potentials. nih.gov |

Molecular Modeling and Simulation of Enzyme-Inhibitor Interactions

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are indispensable for studying the dynamic nature of enzyme-inhibitor interactions. imperial.ac.uk These methods allow researchers to explore the conformational stability of RuBisCO and the binding dynamics of inhibitors like CA1P and its analogue, 2-carboxy-D-arabinitol-1,5-bisphosphate (CABP), within the enzyme's active site. imperial.ac.uknih.gov

MD simulations have been employed to investigate RuBisCO's structural dynamics across different states (e.g., activated, inhibited), highlighting the critical amino acid residues and molecular interactions that maintain its catalytic function. acs.orgimperial.ac.uk By simulating the enzyme-inhibitor complex over time, scientists can observe conformational changes and evaluate the stability of the binding. nih.gov For example, docking studies using genetic algorithms have been used to predict the binding position of CA1P in the RuBisCO active site, identifying the key phosphate (B84403) and carboxylate group interactions that anchor the inhibitor. nih.gov The accuracy of these predictions is often validated by docking a known inhibitor, like CABP, and comparing the computed result with its experimentally determined crystal structure. nih.gov

These simulations provide a detailed picture of the non-covalent interactions—such as hydrogen bonds and electrostatic interactions—between the inhibitor and the active site residues. This information is crucial for understanding why inhibitors like CA1P bind so tightly and how their binding prevents the substrate, RuBP, from accessing the catalytic machinery. nih.govnih.gov Furthermore, these computational approaches can help elucidate the mechanism by which RuBisCO activase, an accessory protein, facilitates the release of these tight-binding inhibitors to reactivate the enzyme. scispace.com

| Simulation Technique | Focus of Study | Key Insights |

| Molecular Dynamics (MD) | Explored the stability and binding dynamics of RuBisCO in different states. imperial.ac.uk | Identified critical residues and interactions essential for the catalytic mechanism. imperial.ac.uk |

| Ab Initio MD | Calculated the potential of mean force (free energy) for reaction steps. acs.org | Determined that direct protonation by a key lysine (B10760008) residue was energetically unfavorable. acs.org |

| Docking (Genetic Algorithm) | Predicted the binding mode of the CA1P inhibitor in the RuBisCO active site. nih.gov | Showed the importance of phosphate and carboxylate groups for binding and achieved high accuracy when validated with known inhibitors. nih.gov |

| QM/MM Simulations | Assessed solvation effects on CO2 fixation energetics. bohrium.com | Provided a bridge between quantum mechanical detail and classical simulation of the larger protein environment. |

Biomimetic Systems for CO2 Capture Inspired by RuBisCO Regulation

The highly efficient and specific way RuBisCO captures atmospheric CO2, and how this process is regulated by molecules like CA1P, has inspired the development of biomimetic systems for artificial CO2 capture. glaserchemgroup.commdpi.com The goal is to create synthetic chemical systems that mimic the essential features of the RuBisCO active site to reversibly bind CO2 from the air. missouri.edu

Computational chemistry is central to the design and evaluation of these biomimetic models. researchgate.net Researchers use theoretical methods to study the thermochemistry of CO2 capture reactions, aiming to design systems that not only effectively capture CO2 but also allow for its subsequent release under controlled conditions, a crucial aspect for any viable carbon capture technology. mdpi.com The binding of an activator CO2 molecule to a lysine residue in the RuBisCO active site, forming a carbamate (B1207046) that is stabilized by a magnesium ion, serves as a primary inspiration for these designs. missouri.eduresearchgate.net

Future Research Directions and Potential Biotechnological Applications

Strategies for Modulating Photosynthetic Efficiency Through CA1P/CA1Pase System Manipulation

The central role of the CA1P/CA1Pase system in controlling the activity of RuBisCO—the primary enzyme for carbon fixation—makes it a compelling target for enhancing photosynthetic efficiency. mdpi.com CA1P is a potent nocturnal inhibitor that binds to the active sites of RuBisCO, rendering it inactive in low light or darkness. oup.comwikipedia.org Upon illumination, RuBisCO activase facilitates the release of CA1P, which is then dephosphorylated by the light-activated CA1Pase, allowing carbon fixation to resume. wikipedia.orgportlandpress.com

A primary strategy has been the genetic manipulation of CA1Pase levels. The hypothesis was that overexpressing the gene for CA1Pase would reduce the abundance of the inhibitory CA1P, thereby increasing the number of active RuBisCO sites and boosting photosynthetic performance. nih.gov However, research in wheat has yielded counterintuitive results. Transgenic wheat lines overexpressing ca1pase showed a significant decrease in RuBisCO inhibitors but also a substantial reduction in the total number of RuBisCO active sites. nih.gov This led to lower carboxylation activity, reduced biomass, and ultimately, decreased grain yield, contradicting the initial hypothesis. nih.gov

These findings suggest that the role of CA1P may be more complex than just nocturnal inhibition. It may also serve a protective function, shielding RuBisCO from proteolytic degradation during periods of stress or inactivity. nih.govresearchgate.net Therefore, future strategies must be more nuanced than simply eliminating the inhibitor. Research could focus on:

Fine-tuning CA1Pase expression: Instead of constitutive overexpression, using inducible or tissue-specific promoters could optimize CA1Pase activity, balancing the need for RuBisCO activation with its potential protection.

Modifying enzyme properties: Engineering CA1Pase to be more or less sensitive to its regulatory signals (e.g., redox status, effector metabolites) could allow for more precise control over RuBisCO activity in response to environmental cues. nih.govnih.gov

Targeting RuBisCO activase: Since RuBisCO activase is required to release CA1P from the active site, modulating its activity is another potential avenue for controlling the reactivation of inhibited RuBisCO. wikipedia.orgresearchgate.net

| Parameter | Observation in Transgenic Lines | Implication |

|---|---|---|

| ca1pase Expression | Up to 30-fold increase compared to wild type. | Successful overexpression of the target gene. |

| RuBisCO Inhibitors | Significantly lower levels. | The overexpressed enzyme was active in vivo. |

| RuBisCO Active Sites | 17% to 60% fewer than in wild type. | Unexpected negative impact on RuBisCO abundance. |

| Carboxylation Activity | Lower initial and total activity. | Reduced photosynthetic capacity. |

| Biomass and Grain Yield | Significantly decreased. | Negative outcome for agricultural productivity. |

Unraveling the Complete Metabolic Fate of 2-Carboxylato-D-arabinitol(1-) in vivo

While the core of the CA1P metabolic cycle is established, significant gaps in our knowledge remain. It is known that CA1P is synthesized from its non-phosphorylated precursor, 2-carboxy-D-arabinitol (CA), during periods of low light or darkness. nih.govoup.com When light is available, CA1Pase hydrolyzes CA1P back to CA and inorganic phosphate (B84403). nih.govnih.gov This indicates a substrate cycle between CA and CA1P. nih.gov

The biosynthetic pathway leading to CA has been partially elucidated. Radiotracer studies have shown that CA is derived from chloroplastic fructose-1,6-bisphosphate (FBP), a product of the Calvin-Benson-Bassham cycle. portlandpress.compnas.org Key intermediates in this conversion include hamamelose bisphosphate, hamamelose monophosphate, and hamamelose. pnas.org However, the complete pathway and the enzymes catalyzing each step are not fully characterized. nih.gov

Crucially, the enzyme responsible for the phosphorylation of CA to form the inhibitor CA1P in the dark has not yet been identified. nih.govnih.gov Understanding this step is vital for a complete picture of the regulatory circuit. Furthermore, the ultimate fate of CA is also unclear. nih.gov While it serves as the precursor for CA1P, evidence suggests it may be further metabolized, though this pathway remains to be determined. pnas.org

Future research should prioritize:

Identification of the CA kinase: Isolating and characterizing the enzyme that phosphorylates CA to CA1P is a critical next step.

Elucidation of the complete CA biosynthetic pathway: Identifying all enzymes and intermediates between FBP and CA will provide a full understanding of how the pool of this precursor is controlled.

Determining the catabolic fate of CA: Investigating how CA is ultimately broken down or removed from the system is necessary to understand the long-term dynamics of the inhibitor pool.

| Metabolic Step | Known Components/Processes | Key Unknowns |

|---|---|---|

| CA Synthesis | Precursor: Fructose-1,6-bisphosphate. pnas.org Intermediates: Hamamelose phosphates, Hamamelose. pnas.org | All enzymatic steps and their regulation. |

| CA1P Synthesis | Substrate: 2-carboxy-D-arabinitol (CA). nih.gov Occurs in low light/darkness. nih.gov | The specific kinase enzyme responsible for phosphorylation. |

| CA1P Degradation | Enzyme: CA1P phosphatase (CA1Pase). wikipedia.org Products: CA and inorganic phosphate. nih.gov Occurs in the light. nih.gov | Full range of in vivo regulatory mechanisms. |

| CA Catabolism | Evidence suggests it is metabolized further. pnas.org | The complete catabolic pathway and its products. |

Deeper Understanding of Plant Acclimation and Stress Responses via RuBisCO Regulation

The regulation of RuBisCO by CA1P is a key mechanism for plant acclimation to fluctuating light environments. nih.gov By inhibiting RuBisCO at night or in deep shade, plants can prevent the wasteful consumption of the energy-rich substrate ribulose-1,5-bisphosphate (RuBP). wikipedia.org This diurnal regulation is a fundamental aspect of photosynthetic control. pnas.org

Beyond daily light cycles, the CA1P system appears to be integrated with broader stress responses. As suggested by recent studies, a significant role for CA1P and other tight-binding inhibitors may be to protect the large investment of cellular nitrogen that RuBisCO represents. nih.gov By binding to the active site, CA1P could shield RuBisCO from proteolysis during stress conditions such as heat or drought, preserving the enzyme for a rapid recovery when conditions improve. nih.govresearchgate.net

| Condition | Response of CA1P System | Postulated Function |

|---|---|---|

| Low Light / Darkness | CA1P is synthesized and binds to RuBisCO. oup.com | Prevents wasteful catalysis and conserves RuBP. wikipedia.org |

| High Light | CA1P is released and degraded by CA1Pase. portlandpress.com | Allows for maximal carbon fixation. |

| Abiotic Stress (e.g., Heat) | CA1P binding may stabilize the RuBisCO enzyme. nih.govresearchgate.net | Protection against proteolytic degradation. nih.gov |

| Post-Stress Recovery | CA1Pase activity may increase to reactivate RuBisCO. nih.gov | Facilitates the rapid resumption of photosynthesis. |

Development of Novel Biochemical Tools and Inhibitors/Activators Based on this System

The CA1P/CA1Pase system provides a rich source of components for developing novel biochemical tools. As a naturally occurring, highly specific, transition-state analogue inhibitor of RuBisCO, CA1P itself is a valuable molecule for probing the enzyme's active site and catalytic mechanism. portlandpress.compnas.org Its structure can serve as a scaffold for the rational design of new synthetic inhibitors or affinity labels to study RuBisCO function.

Furthermore, the enzyme CA1Pase and its yet-to-be-identified counterpart, the CA kinase, are potential targets for the development of specific activators and inhibitors. Such compounds would be powerful tools for manipulating RuBisCO activity in vitro and could potentially be developed into chemical probes to study photosynthetic regulation in vivo. A number of endogenous metabolites are already known to modulate CA1Pase activity. nih.gov A more systematic search for synthetic modulators could yield valuable research tools.

The development of improved screening and selection systems is also a promising direction. For instance, activity-directed selection systems in engineered microbes have been created to evolve RuBisCO variants with improved catalytic properties. nih.gov Similar systems could be designed to screen for novel inhibitors or activators of CA1Pase or to evolve variants of the enzyme with desirable properties, such as altered substrate specificity or enhanced stability.

| Modulator Type | Examples | Effect on Activity |

|---|---|---|

| Activators / Stimulators | Ribulose-1,5-bisphosphate, Fructose-1,6-bisphosphate, NADPH, Sulfate (B86663), Glutathione (B108866) | Increase |

| Inhibitors | Inorganic phosphate, ATP, Zinc, Copper, Molybdate | Decrease |

Q & A

Basic Question: How can the molecular structure of 2-carboxylato-D-arabinitol(1−) be experimentally determined?

Answer:

The structure can be resolved using single-crystal X-ray crystallography , which provides bond lengths, angles, and hydrogen-bonding networks. Key parameters include:

- Bond lengths : C–O (1.424–1.438 Å), C–C (1.527–1.548 Å) .

- Hydrogen-bond geometry : D–H···A distances (1.8–2.2 Å) and angles (107–160°) .

- Symmetry codes : To interpret spatial arrangements (e.g., ) .

For reproducibility, ensure data-to-parameter ratios >10 and R-factors <0.05 .

Basic Question: How to resolve nomenclature discrepancies for 2-carboxylato-D-arabinitol(1−) in databases?

Answer:

Cross-reference identifiers across authoritative databases:

- ChEBI : CHEBI:58008 (2-carboxylato-D-arabinitol anion) .

- KEGG : C03215 (2-Carboxy-D-arabinitol) .

- PubChem : Use molecular formula and ChemSpider ID 26331004 .

Discrepancies (e.g., "2-carboxy-D-arabinitol" vs. "2-C-(hydroxymethyl)-D-ribonate") arise from protonation states; validate via pH-dependent NMR .

Advanced Question: What methodological challenges arise in synthesizing 2-carboxylato-D-arabinitol(1−), and how can they be addressed?

Answer:

Challenges :

- Stereochemical control : Byproducts like 1-deoxy-D-ribitol may form due to competing lactone ring-opening pathways .

- Deprotonation : Incomplete deprotection of carboxylate groups at neutral pH .

Solutions : - Optimize reaction conditions (e.g., methyllithium addition to d-erythrono-1,4-lactone at −78°C) .

- Use ion-exchange chromatography to isolate the monoanionic species .

Advanced Question: How to analyze conflicting crystallographic data for 2-carboxylato-D-arabinitol derivatives?

Answer:

Contradictions in bond parameters (e.g., C–O vs. C–C lengths) may stem from:

- Temperature differences : Data collected at 150 K vs. ambient conditions .

- Hydrogen-bonding variability : Intermolecular interactions alter geometry .

Validation : - Compare with computational models (DFT or MD simulations).

- Validate via solid-state NMR or IR spectroscopy for hydrogen-bond dynamics .

Advanced Question: How does phosphorylation of 2-carboxylato-D-arabinitol(1−) affect its biochemical activity?

Answer:

Phosphorylation at the 1-position (forming 2-carboxylato-D-arabinitol 1-phosphate(3−)):

- Enhances metal-binding capacity : Phosphate groups coordinate Mg²⁺/Ca²⁺, relevant in enzyme inhibition .

- Alters solubility : Triply deprotonated species dominate at pH 7.3, impacting cellular uptake .

Experimental design : - Synthesize using kinase assays with ATP.

- Test activity via enzymatic inhibition kinetics (e.g., RuBisCO binding assays) .

Basic Question: What are the best practices for ensuring reproducibility in 2-carboxylato-D-arabinitol(1−) synthesis?

Answer:

- Document critical parameters : Temperature, solvent purity, and reaction time .

- Characterize intermediates : Use HPLC/MS for byproduct identification .

- Peer validation : Share crystallographic data (CIF files) in repositories like the Cambridge Structural Database .

Advanced Question: How to investigate the hydrogen-bonding network of 2-carboxylato-D-arabinitol(1−) in aqueous solutions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.